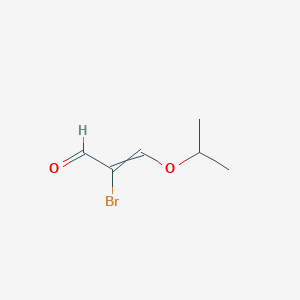

2-bromo-3-(propan-2-yloxy)prop-2-enal

Cat. No. B8667050

M. Wt: 193.04 g/mol

InChI Key: UCDIXJKWUCLMJK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05565577

Procedure details

With moderate agitation, a 20 gallon reactor system was charged with cyclohexane (29.12 L), 2-bromo-malonaldehyde (2.33 kg), p-toluenesulfonic acid monohydrate 43.94 g, and 2-propanol (4.65 L). The contents of the reactor were heated to allow for the removal of distillate under atmospheric pressure (jacket temp. 95° C. and process temp. at 66.4° C.). A total of 16 L of distillate was removed from the reaction via the cooling tower. This represents approximately 47% of the total volume of cyclohexane/2-propanol (33.77 L) being removed from the reactor. The reaction solution was cooled to near ambient temperature and transferred to a 10 gallon reactor system at 40° C. An additional 6 L of distillate was removed under vacuum (~64 torr, jacket temp. 62° C., and reaction temp. 25° C.). The mobile dark orange oil was drained from the vessel and transferred to a rotary evaporator receiver flask and further concentrated under house vacuum at ~30° C. using a rotary evaporator. About 0.2 L more of solvent was removed. Total product obtained was 3.072 kg (16 mol, 103% yield). The product was used as obtained in the next step. This material is unstable and must be kept in a freezer (<-5° C., under nitrogen). The shelve-life is about 2 weeks.

Yield

103%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[CH2:6][CH2:5]CCC1.[Br:7][CH:8]([CH:11]=[O:12])[CH:9]=[O:10].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(O)C>[Br:7][C:8](=[CH:11][O:12][CH:6]([CH3:5])[CH3:1])[CH:9]=[O:10] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

29.12 L

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCCC1

|

|

Name

|

|

|

Quantity

|

2.33 kg

|

|

Type

|

reactant

|

|

Smiles

|

BrC(C=O)C=O

|

|

Name

|

|

|

Quantity

|

43.94 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

|

|

Quantity

|

4.65 L

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The contents of the reactor were heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to allow for the removal of distillate under atmospheric pressure (jacket temp. 95° C. and process temp. at 66.4° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A total of 16 L of distillate was removed from the reaction via the cooling tower

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This represents approximately 47% of the total volume of cyclohexane/2-propanol (33.77 L) being removed from the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a 10 gallon reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An additional 6 L of distillate was removed under vacuum (~64 torr, jacket temp. 62° C., and reaction temp. 25° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a rotary evaporator receiver flask

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

further concentrated under house vacuum at ~30° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

About 0.2 L more of solvent was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Total product obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as obtained in the next step

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

must be kept in a freezer (<-5° C., under nitrogen)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The shelve-life is about 2 weeks

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC(C=O)=COC(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 103% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |